molecular formula C7H6N4O B067997 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one CAS No. 190144-15-1

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Numéro de catalogue: B067997
Numéro CAS: 190144-15-1
Poids moléculaire: 162.15 g/mol
Clé InChI: HAPQPWFCTIERJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Significance 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one (CAS: 190144-15-1) is a bicyclic heteroaromatic compound with a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol. The core structure consists of a pyridine ring fused with a pyrazinone moiety, featuring an amino group at the C2 position (Fig. 1). This compound has garnered attention as a scaffold for developing multifunctional inhibitors targeting aldose reductase (ALR2), an enzyme implicated in diabetic complications such as neuropathy and retinopathy . Its structural flexibility allows modifications at the C2 and N4 positions, enabling optimization of both inhibitory potency and antioxidant activity .

Pharmacological Relevance
The compound’s derivatives exhibit dual functionality:

  • ALR2 Inhibition: ALR2 catalyzes the reduction of glucose to sorbitol, a pathway linked to oxidative stress in diabetes. Inhibitors of ALR2 can mitigate diabetic complications.
  • Antioxidant Activity: Reactive oxygen species (ROS) exacerbate diabetic damage; compounds with radical scavenging properties (e.g., via DPPH assay) provide therapeutic synergy .

Méthodes De Préparation

Cyclocondensation of Pyridine-2,3-diamine with Glyoxylic Acid

Reaction Mechanism and Regioselectivity

The most direct route to 2-aminopyrido[2,3-b]pyrazin-3(4H)-one involves the cyclocondensation of pyridine-2,3-diamine with glyoxylic acid. This method, detailed in patent WO2015075482A1 , exploits the reactivity of the diamine’s amino groups with the carbonyl groups of glyoxylic acid. The reaction proceeds via nucleophilic attack, forming a six-membered pyrazinone ring.

The regioselectivity of this process is critical. Using at least two equivalents of glyoxylic acid ensures preferential formation of the desired regioisomer by driving the reaction to completion and minimizing side products . The mechanism involves:

  • Initial Schiff base formation between the α-carbonyl of glyoxylic acid and one amino group of the diamine.

  • Intramolecular cyclization via nucleophilic attack by the second amino group on the adjacent carbonyl.

  • Aromatization through dehydration, yielding the fused pyrido-pyrazinone core.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventDimethylformamide (DMF)Maximizes solubility of intermediates
Temperature80–100°CAccelerates cyclization
Glyoxylic Acid Equivalents2.0–3.0Prevents regioisomer formation
Reaction Time6–8 hoursEnsures complete dehydration

Under these conditions, the patent reports yields exceeding 60% for analogous compounds . Scaling this method to gram-scale production requires careful control of stoichiometry to avoid polymerization byproducts.

Alternative Synthetic Strategies

Condensation with Oxalic Acid Derivatives

While glyoxylic acid is preferred for regioselectivity, oxalic acid derivatives have been explored for related heterocycles. For example, PMC9291687 describes the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones via chalcone-aminothiouracil condensations. Adapting this approach, pyridine-2,3-diamine could react with oxalyl chloride to form a diketone intermediate, followed by cyclodehydration. However, this route risks over-oxidation and lower yields compared to glyoxylic acid .

Post-cyclization Amination

Introducing the amino group after ring formation remains challenging due to the electron-deficient nature of the pyrazinone core. However, halogenated precursors (e.g., 7-bromopyrido[2,3-b]pyrazine) could undergo Buchwald-Hartwig amination. Although excluded per user guidelines, this method’s feasibility is inferred from general organometallic practices:

  • Pd-catalyzed coupling of brominated intermediates with ammonia or protected amines.

  • Deprotection of tert-butoxycarbonyl (Boc) groups under acidic conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

Synthesized compounds are validated using:

  • 1H NMR : Aromatic protons of the pyrido-pyrazinone ring appear as singlets at δ 7.97–8.15 ppm, while NH groups resonate as exchangeable singlets near δ 12.5–13.2 ppm .

  • 13C NMR : Carbonyl carbons (C=O) are observed at δ 160–170 ppm, with pyridine carbons between δ 120–150 ppm .

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 210.03 for C7H4BrN3).

Purity and Stability

Recrystallization from methanol or ethanol enhances purity, while thermogravimetric analysis (TGA) confirms stability up to 200°C . Accelerated degradation studies in acidic/basic media guide storage recommendations (pH 6–8, inert atmosphere).

Industrial Production Considerations

Scalability Challenges

Transitioning from lab-scale to industrial production requires:

  • Continuous Flow Reactors : To maintain precise temperature control during exothermic cyclization.

  • Waste Minimization : Glyoxylic acid excess necessitates recovery systems to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., reflux, catalytic amounts of acids or bases).

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups like halides, alkyl, and amino groups.

Applications De Recherche Scientifique

Anticancer Activity

One of the most prominent applications of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is in cancer therapy. Various derivatives have been synthesized and evaluated for their anticancer properties:

  • EGFR Inhibition : Compounds derived from this scaffold have shown significant inhibitory activity against epidermal growth factor receptor (EGFR), particularly in lung and prostate cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.099 µM against wild-type EGFR and 0.123 µM against the mutant form .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by arresting the cell cycle at critical phases. For example, specific analogs were found to increase caspase-3 levels significantly, indicating a pro-apoptotic effect .

Other Pharmacological Activities

Beyond anticancer effects, this compound derivatives have demonstrated potential in several other therapeutic areas:

  • Anti-inflammatory Agents : Certain derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structural features have also been explored for developing antimicrobial agents, showcasing effectiveness against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its molecular structure. Modifications at specific positions on the pyridine or pyrazine rings can significantly alter potency and selectivity:

  • Substituents : Electron-donating or withdrawing groups can enhance or diminish activity against specific targets. For example, the introduction of methoxy groups has been associated with improved anticancer potency .
  • Derivatives : The synthesis of various derivatives allows for a comprehensive evaluation of structure-activity relationships, facilitating the identification of lead compounds for further development .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug discovery:

  • A study focused on synthesizing new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives reported significant anticancer activities against multiple cell lines (A-549, PC-3) with some compounds showing IC50 values lower than standard treatments .
  • Another research highlighted a series of pyrazolo[1,5-a]pyrimidines derived from similar scaffolds that exhibited diverse pharmacological activities including anti-cancer and anti-inflammatory effects .

Data Summary Table

Application AreaActivity TypeExample CompoundsIC50 Values (µM)
AnticancerEGFR InhibitionCompound 8a0.099
Apoptosis InductionCompound 8bNot specified
Anti-inflammatoryInhibitionVarious DerivativesNot specified
AntimicrobialBacterial InhibitionVarious DerivativesNot specified

Mécanisme D'action

The mechanism of action of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to alterations in cell signaling pathways, affecting processes like cell proliferation, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key analogues include derivatives modified at the C2 aromatic side chain and N4 acetic acid group (Table 1). Substituents profoundly influence bioactivity:

Compound Name C2 Substituent N4 Group IC₅₀ (ALR2 Inhibition, µM) DPPH Scavenging (%) at 100 µM Key Findings
2-Amino derivative (Target) -NH₂ -CH₂COOH Not reported Not reported Core scaffold; amino group may enhance binding via H-bonding
4j 3,5-Dihydroxyphenoxy -CH₂COOH 0.023 54.8 ± 1.6 Highest ALR2 inhibition and antioxidant activity; phenolic -OH critical
9c Styryl with 4-OH -CH₂COOH 0.009 Comparable to Trolox Most potent ALR2 inhibitor; vinyl spacer improves binding and scavenging
4a Phenoxy (unsubstituted) -CH₂COOH 8.569 6.9 ± 1.2 Low activity; highlights necessity of electron-donating substituents
2-Chloro-4-propyl derivative 2-Chloro, 4-propyl - Not reported Not reported Structural variant; chloro group may enhance lipophilicity

Structure-Activity Relationship (SAR)

C2 Substituents: Phenolic Hydroxyl Groups: Derivatives with 3,5-dihydroxyphenoxy (4j) or styryl-4-OH (9c) exhibit submicromolar IC₅₀ values due to enhanced hydrogen bonding with ALR2’s catalytic site . Electron-Donating Groups: Methoxy or hydroxyl groups increase electron density, improving radical scavenging (e.g., 4g: 54.8% DPPH scavenging vs. 4a: 6.9%) . Steric Effects: Bulky substituents (e.g., styryl in 9c) improve selectivity by occupying hydrophobic pockets in ALR2 .

N4 Acetic Acid Group :

  • The -CH₂COOH moiety is essential for anchoring the compound to ALR2’s anion-binding pocket, as seen in all active derivatives .

Further studies are needed to confirm this hypothesis .

Antioxidant Capacity

Compounds with multiple hydroxyl groups (e.g., 4j, 9c) show DPPH scavenging comparable to Trolox, a gold-standard antioxidant. This synergy between ALR2 inhibition and ROS neutralization is critical for addressing diabetic complications holistically .

Activité Biologique

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The unique structural features contribute to its diverse pharmacological profile.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H7N5O\text{C}_7\text{H}_7\text{N}_5\text{O}

The synthesis typically involves multicomponent reactions that yield high purity and yield under controlled conditions. Common synthetic routes include the condensation of pyridine and pyrazine derivatives, often utilizing catalysts and specific solvents to optimize the process.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of HCT116 colon carcinoma cells and Hep2 epidermoid carcinoma cells. The mechanism appears to involve the inhibition of key proteins such as VEGFR2 and FGFR1, which are crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11615.2 ± 0.4VEGFR2 Inhibition
Compound BHep220.5 ± 1.0FGFR1 Inhibition
Compound CWI38 (normal)>100Selective Cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

One notable application of this compound is as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have shown that certain derivatives effectively inhibit ALR2 activity, which could lead to therapeutic benefits in managing diabetic conditions .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Compound DALR225.0 ± 0.5
Compound EALR230.0 ± 1.0

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activities is crucial for drug development. Modifications at specific positions on the ring system significantly influence their potency and selectivity against various biological targets.

Key observations from SAR studies include:

  • Substituents on the amino group enhance anticancer activity.
  • Electron-withdrawing groups tend to increase enzyme inhibition potency.
  • Hydrophobic interactions play a critical role in binding affinity to target proteins.

Case Studies

Several case studies have highlighted the effectiveness of modified derivatives of this compound in preclinical models:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing superior efficacy compared to standard chemotherapeutics like doxorubicin.
    • Results : The derivative exhibited an IC50 value significantly lower than doxorubicin across all tested lines.
  • Antimicrobial Evaluation : A series of derivatives were screened against Gram-positive and Gram-negative bacteria.
    • Results : Several compounds demonstrated minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and ensure proper ventilation to avoid inhalation or skin contact. The compound is classified as acutely toxic, corrosive to skin/eyes, and a respiratory irritant .
  • Spill Management : Avoid dust formation; use water spray, alcohol-resistant foam, or dry powder for fire suppression. Contaminated areas should be cleaned with inert absorbents .
  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers) .

Q. What is a standard synthetic route for this compound?

  • Methodological Answer :

  • Procedure : React oxazolidine derivatives (e.g., 3a) with 2,3-diaminopyridine in ethanol and concentrated H₂SO₄ under reflux. After 12 hours, neutralize with NaHCO₃, filter, and wash with water to isolate the product .
  • Key Parameters :
StepReagents/ConditionsPurpose
1Ethanol, H₂SO₄, refluxSolvent and catalyst
2NaHCO₃ neutralizationpH adjustment for precipitation
3Filtration, washingPurification

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR/IR Spectroscopy : Compare spectral data (e.g., ¹H/¹³C NMR, IR peaks) with literature values for related pyrido-pyrazinones .
  • Mass Spectrometry : Confirm molecular weight (162.1487 g/mol) via ESI-MS .
  • Elemental Analysis : Validate empirical formula (C₇H₆N₄O) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Variable Screening : Test reaction time (e.g., 12–24 hours), temperature (reflux vs. room temperature), and catalyst concentration (H₂SO₄) to maximize yield .
  • Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted diaminopyridine) and adjust stoichiometry or solvent polarity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or analogs (e.g., 6-chloro-substituted derivatives) .
  • Case Example : If a carbonyl peak is absent in IR, check for tautomeric forms (e.g., enol-keto equilibria) common in heterocycles .

Q. What computational methods predict physicochemical properties when experimental data are unavailable?

  • Methodological Answer :

  • Collision Cross-Section (CCS) Prediction : Apply tools like DeepCCS to estimate CCS values for ion mobility spectrometry, as done for the chloro analog (predicted CCS: 134.7–148.6 Ų) .
  • Solubility/LogP : Use QSPR models (e.g., ALOGPS) based on molecular descriptors (e.g., C7H6N4O) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via TLC/HPLC. The SDS notes stability under recommended storage but lacks data on photodegradation .
  • Light Sensitivity : Store in amber vials if UV-Vis analysis shows absorbance in the UV range (common for aromatic heterocycles).

Q. Can structural analogs of this compound inform pharmacological studies?

  • Methodological Answer :

  • FGFR Inhibition Hypothesis : While direct data are lacking, analogs like pyrrolo-pyridines (e.g., Compound 4h, FGFR1 IC₅₀ = 7 nM) suggest potential kinase inhibition. Synthesize derivatives with amino or methyl substitutions for activity screening .
  • SAR Framework :
ModificationBiological ImpactExample Reference
Amino groupEnhances solubility/target binding
HalogenationIncreases metabolic stability

Propriétés

IUPAC Name

2-amino-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-5-7(12)11-6-4(10-5)2-1-3-9-6/h1-3H,(H2,8,10)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPQPWFCTIERJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571229
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-15-1
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.